

# An In-depth Technical Guide to 4-Fluorobenzyl Bromide

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## Compound of Interest

Compound Name: *Fluorobenzyl bromide*

Cat. No.: *B1653185*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-fluorobenzyl bromide** (CAS No. 459-46-1), a crucial reagent in synthetic organic chemistry.<sup>[1]</sup> It details its chemical and physical properties, safety and handling protocols, and its significant applications, particularly in the synthesis of pharmacologically active molecules.

## Core Properties and Specifications

**4-Fluorobenzyl bromide** is a colorless to light yellow liquid known for its role as a versatile alkylating agent.<sup>[1][2][3][4]</sup> Its primary utility lies in its ability to introduce the 4-fluorobenzyl moiety into a variety of molecular scaffolds, a common strategy in medicinal chemistry to enhance biological activity, modulate lipophilicity, and improve metabolic stability.<sup>[3][5][6]</sup>

## Identifier and Chemical Properties

Property	Value
CAS Number	459-46-1
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrF
Molecular Weight	189.02 g/mol
IUPAC Name	1-(bromomethyl)-4-fluorobenzene
Synonyms	α-Bromo-4-fluorotoluene, 1-Bromomethyl-4-fluorobenzene, p-Fluorobenzyl bromide
SMILES	C1=CC(=CC=C1CBr)F
InChI Key	NVNPLEPBDPJYRZ-UHFFFAOYSA-N

## Physical Properties

Property	Value
Appearance	Colorless to light yellow liquid
Boiling Point	85 °C at 15 mmHg
Density	~1.517 g/mL at 25 °C
Flash Point	>110 °C (>230 °F)
Refractive Index	~1.547 (n <sub>20/D</sub> )
Solubility	Insoluble in water; soluble in organic solvents like ethanol, ether, and benzene. <sup>[4]</sup>
Vapor Pressure	0.143 mmHg at 25°C

## Safety and Handling

<b>Hazard Class</b>	<b>8 (Corrosive)</b>
GHS Pictogram	GHS05 (Corrosion)
Hazard Statements	H314: Causes severe skin burns and eye damage.
Precautionary Statements	P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician.
Incompatibilities	Bases, strong oxidizing agents, alcohols, amines, and metals. <a href="#">[2]</a>
Storage	Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances. The compound is moisture-sensitive and lachrymatory. <a href="#">[2]</a>

## Reactivity and Synthetic Applications

The reactivity of **4-fluorobenzyl bromide** is dominated by the electrophilic nature of the benzylic carbon, making it an excellent substrate for bimolecular nucleophilic substitution ( $S_N2$ ) reactions.[\[5\]](#) Nucleophiles readily attack the benzylic carbon, displacing the bromide ion and forming a new carbon-nucleophile bond.[\[5\]](#) This reaction proceeds with an inversion of configuration if the carbon is a stereocenter.

This compound serves as a key building block in the synthesis of a wide range of biologically active molecules, including bronchodilators, neurochemicals, and antibacterials.[\[1\]](#)[\[3\]](#)[\[4\]](#)

## Experimental Protocols

### Protocol 1: Synthesis of 4-Fluorobenzyl Bromide via Radical Bromination

This protocol describes the synthesis of **4-fluorobenzyl bromide** from 4-fluorotoluene using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide as a radical initiator.

[5][7]

#### Materials:

- 4-Fluorotoluene (1.0 eq)
- N-Bromosuccinimide (NBS) (1.1 eq)
- Benzoyl Peroxide (0.03 eq)
- Carbon Tetrachloride ( $\text{CCl}_4$ )
- Saturated Sodium Bicarbonate Solution
- Brine
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorotoluene (1.0 eq), N-bromosuccinimide (1.1 eq), benzoyl peroxide (0.03 eq), and carbon tetrachloride.
- Heat the mixture to reflux (approximately 77°C) and maintain for 2-3 hours. The reaction can be monitored by TLC or GC to observe the consumption of the starting material.
- After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
- Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold  $\text{CCl}_4$ .
- Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

- Dry the organic layer over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield pure **4-fluorobenzyl bromide**.

## Protocol 2: N-Alkylation of an Amine using 4-Fluorobenzyl Bromide

This protocol provides a general procedure for the  $S_N2$  reaction between **4-fluorobenzyl bromide** and a primary or secondary amine to form a new C-N bond.

### Materials:

- Primary or Secondary Amine (1.0 eq)
- **4-Fluorobenzyl Bromide** (1.1 eq)
- Potassium Carbonate ( $K_2CO_3$ ) or Triethylamine (TEA) (1.5-2.0 eq)
- Acetonitrile ( $CH_3CN$ ) or Dimethylformamide (DMF)
- Ethyl Acetate
- Water
- Brine
- Anhydrous Sodium Sulfate ( $Na_2SO_4$ )

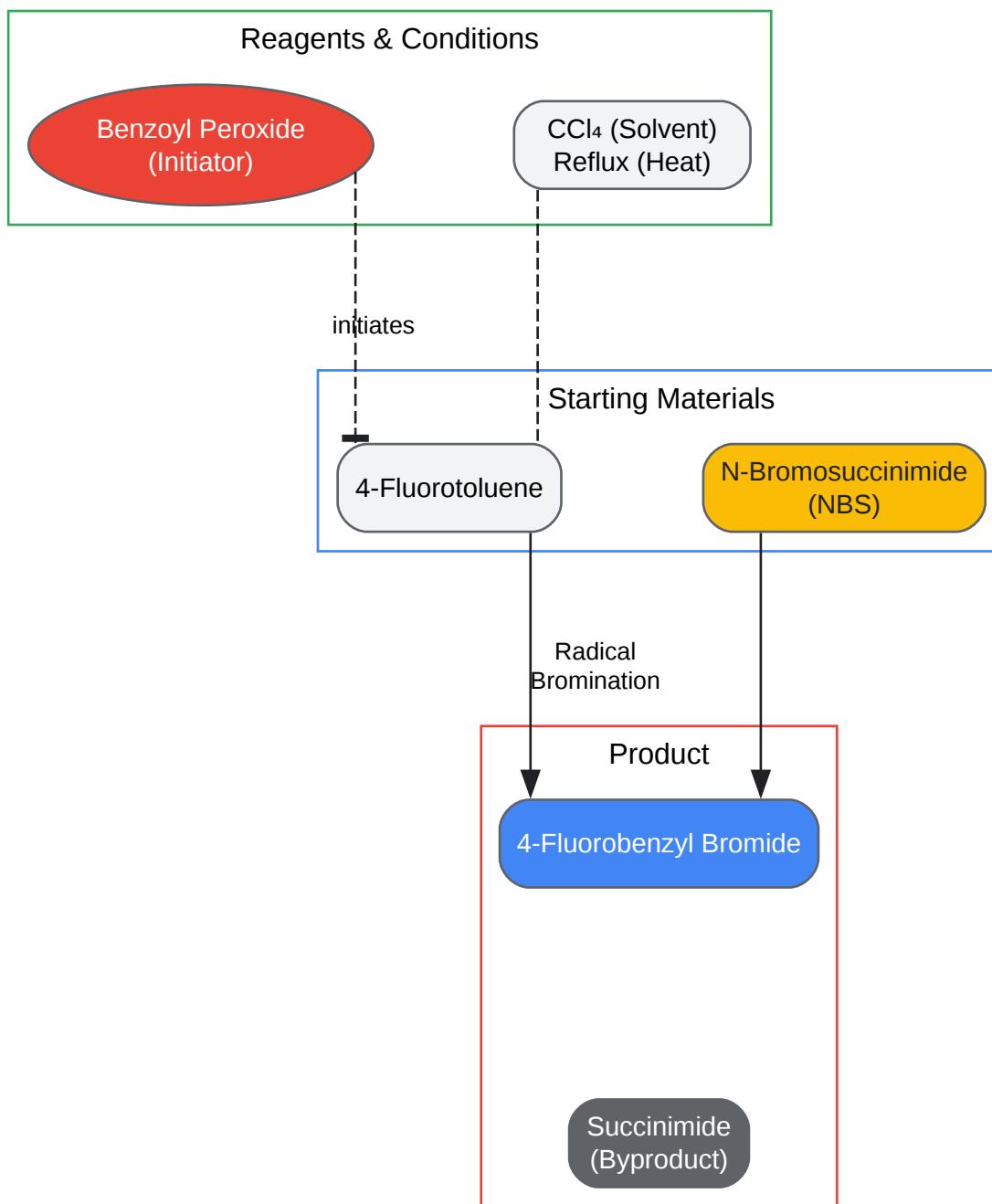
### Procedure:

- Dissolve the amine (1.0 eq) and a non-nucleophilic base such as potassium carbonate or triethylamine (1.5-2.0 eq) in a suitable polar aprotic solvent like acetonitrile or DMF in a round-bottom flask.
- Stir the mixture at room temperature.

- Add **4-fluorobenzyl bromide** (1.1 eq) dropwise to the solution.
- Allow the reaction to stir at room temperature or gently heat (e.g., to 50-60°C) to drive the reaction to completion. Monitor the reaction progress by TLC.
- Once the starting amine is consumed, cool the reaction to room temperature.
- If using  $K_2CO_3$ , filter off the solid. If using TEA, proceed to the next step.
- Partition the reaction mixture between ethyl acetate and water.
- Separate the layers and extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $Na_2SO_4$ ), and filter.
- Concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

## Visualization of Key Processes

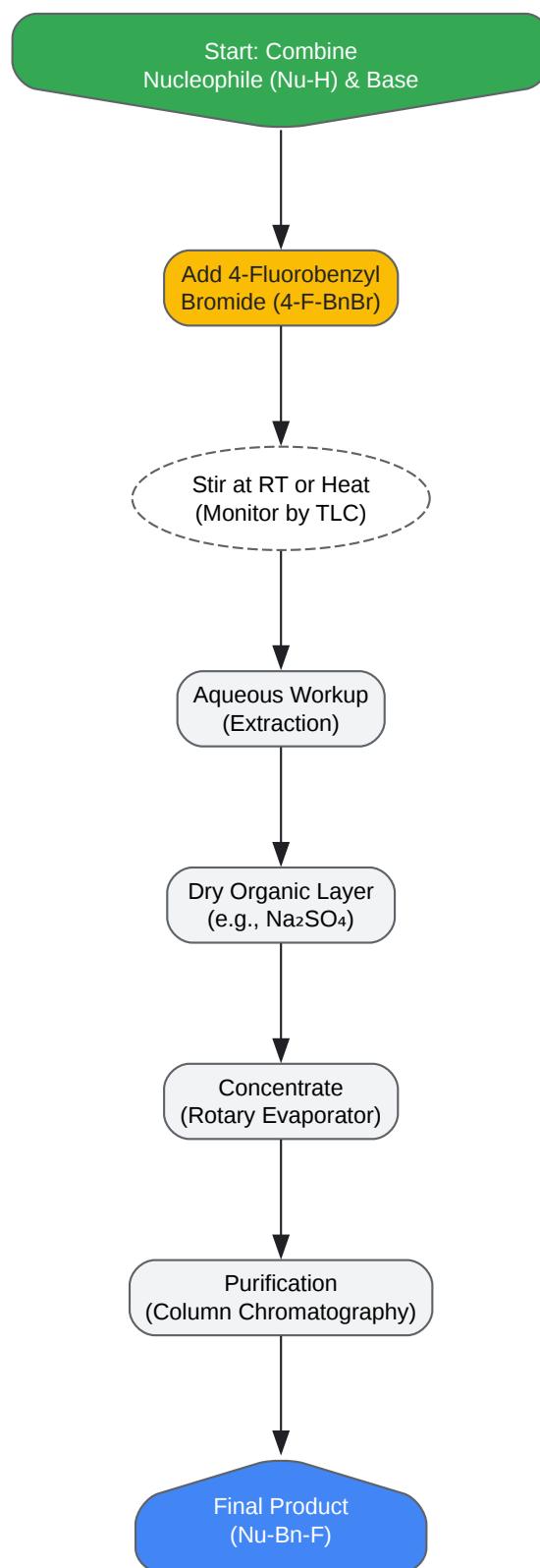
### Synthesis of 4-Fluorobenzyl Bromide



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Caption: Radical bromination of 4-fluorotoluene to yield **4-fluorobenzyl bromide**.

## General Workflow for $\text{S}_{\text{n}}2$ Reaction

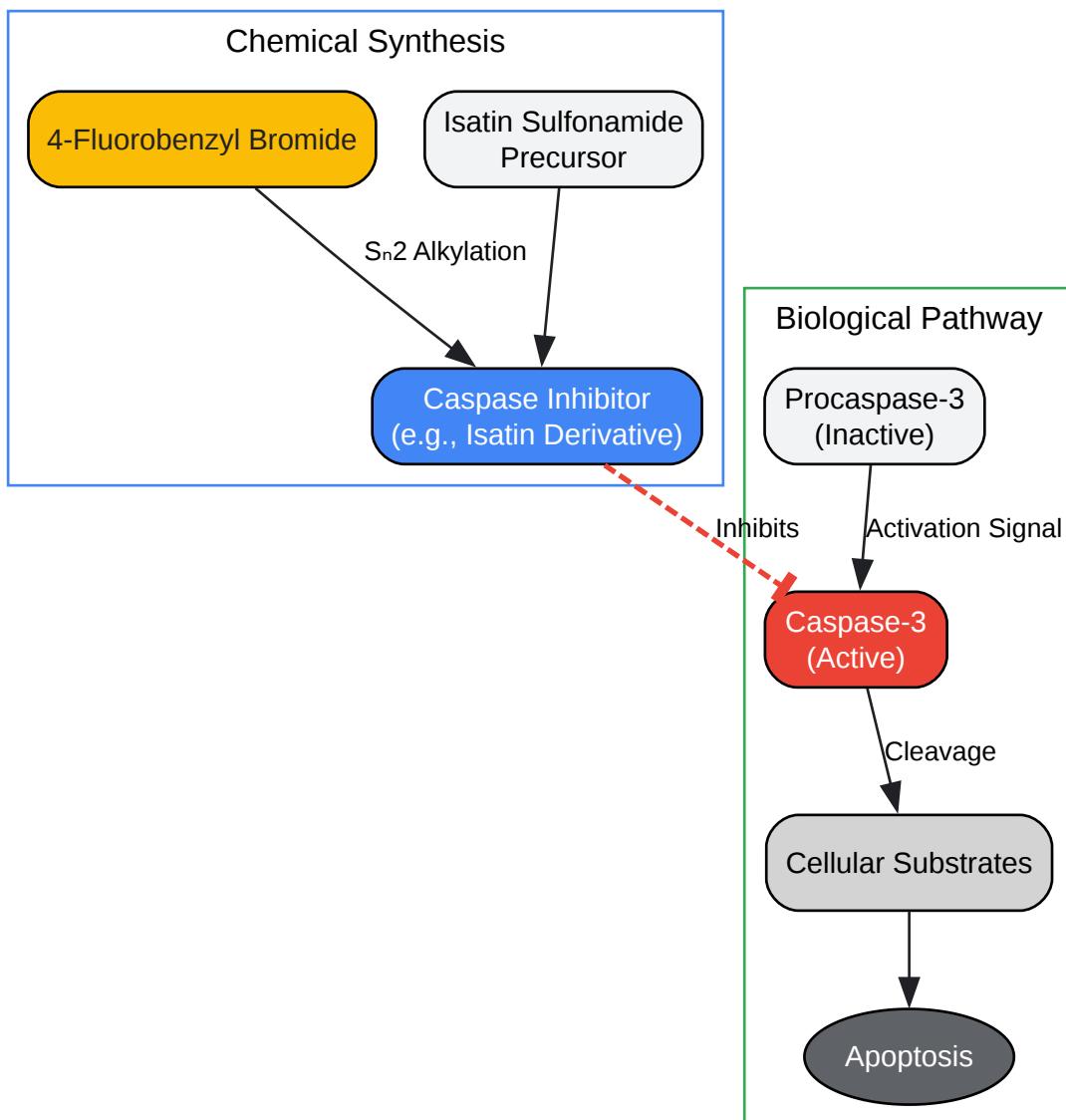


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Caption: Standard experimental workflow for an  $S_n2$  alkylation reaction.

## Role in Synthesis of Bioactive Molecules

**4-Fluorobenzyl bromide** is not a direct modulator of signaling pathways but is a critical precursor for synthesizing molecules that are. For instance, it is used to synthesize isatin derivatives that act as potent inhibitors of caspases, key effector enzymes in the apoptosis (programmed cell death) signaling pathway.[8]



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Caption: Synthesis of a caspase inhibitor and its role in the apoptosis pathway.

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